PDB Ligand Identity and Multi-Target Crystallographic Validation vs. Non-Annotated Analogs
Unlike its closest regioisomeric analogs, [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol has been assigned a dedicated PDB ligand code (TU6) and is experimentally validated in high-resolution crystal structures. TU6 has been co-crystallized with at least two distinct protein targets: Enterovirus D68 3C Protease (PDB 7GOO) and TRIM21 (PDB 7HLJ), demonstrating binding site recognition across different protein families [1]. The primary comparator, [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (CAS 118779-95-6), lacks any PDB ligand code or deposited crystallographic complex data as of this analysis [2].
| Evidence Dimension | PDB Ligand Code and Number of Unique Protein Targets with Deposited Crystal Structures |
|---|---|
| Target Compound Data | PDB code: TU6; 2 unique protein targets with deposited structures (3C Protease, TRIM21) |
| Comparator Or Baseline | CAS 118779-95-6: No PDB ligand code; 0 deposited protein-ligand structures |
| Quantified Difference | TU6 has ≥2 validated binding targets vs. 0 for the comparator |
| Conditions | X-ray crystallography; resolution 1.37–1.45 Å |
Why This Matters
Procurement for fragment-based drug design or structural biology requires ligands with proven crystallographic tractability; TU6 provides immediate experimental validation that uncharacterized regioisomers cannot offer.
- [1] RCSB PDB. TU6 Ligand Summary Page and associated structures 7GOO, 7HLJ. Accessed 2026. View Source
- [2] PDBeChem. Ligand search for [6-(piperidin-1-yl)pyrimidin-4-yl]methanol (no results). Accessed 2026. View Source
